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Compound of Interest

Compound Name: (E/Z)-GSK-3

CAS No.: 3367-88-2

Cat. No.: B3051433

Get Quote

Abstract & Introduction
(E/Z)-GSK-3β Inhibitor 1 is a potent, cell-permeable, small-molecule inhibitor of Glycogen

Synthase Kinase-3β (GSK-3β), exhibiting an IC50 of approximately 4–5 nM [1]. Chemically, it

exists as a racemic mixture of (E) and (Z) isomers of 3-(pyridin-2-ylmethylene)indolin-2-one

derivatives. Due to its high potency, it is widely used to modulate the Wnt/β-catenin signaling

pathway, regulate glycogen synthesis, and investigate neurodegenerative mechanisms.

However, like many kinase inhibitors with planar aromatic scaffolds, (E/Z)-GSK-3β Inhibitor 1

presents significant solubility challenges in aqueous media. Improper solubilization leads to

micro-precipitation, resulting in erratic IC50 values, "false negative" biological responses, and

poor in vivo bioavailability.

This guide provides a validated, self-consistent framework for the preparation, storage, and

application of (E/Z)-GSK-3β Inhibitor 1, ensuring experimental reproducibility.

Chemical Identity & Physical Properties[1][2]
Before handling, verify the compound identity using the parameters below.
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Property Specification

Product Name (E/Z)-GSK-3β Inhibitor 1

Chemical Formula C₁₄H₁₀N₂O

Molecular Weight 222.24 g/mol

CAS Number 3367-88-2

Appearance Yellow to Orange Solid

Purity 98% (HPLC)

Isomerism Racemic mixture of (E) and (Z) isomers

Target GSK-3β (IC50 ~ 4.19 nM)

Solubility Profile & Solvent Compatibility[2][6][8]
The hydrophobic nature of the indolinone scaffold dictates strict solvent requirements.

Solvent Max Solubility Stability Application Note

DMSO 44 mg/mL (~198 mM)
High (Months at

-20°C)

Recommended for

Master Stock.

Ethanol 5 mg/mL (~22 mM) Moderate

Alternative for DMSO-

sensitive assays

(requires sonication).

Water Insoluble N/A
Do NOT use for stock

preparation.[1]

PBS (pH 7.2) Insoluble N/A
Immediate

precipitation occurs.

PEG-300
Soluble (as co-

solvent)
High

Key component for in

vivo formulation.
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Critical Insight: Never attempt to dissolve the solid compound directly into aqueous buffers

(PBS, Media, Saline). This will form a suspension of micro-crystals that cannot be re-dissolved,

rendering the sample useless for quantitative assays.

Protocol 1: Master Stock Solution Preparation[2][8]
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for

long-term storage.

Materials:

(E/Z)-GSK-3β Inhibitor 1 (Solid)[2][3][4]

Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered (Sigma-Aldrich or equivalent)

Vortex mixer[2]

Amber glass vials or low-binding polypropylene tubes

Procedure:

Calculate Volume: Determine the volume of DMSO required to achieve the target

concentration.

Formula:

Example: To make a 10 mM stock from 1 mg of powder:

Solubilization: Add the calculated volume of Anhydrous DMSO to the vial containing the

solid.

Mixing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a

water bath at room temperature for 2 minutes.
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Inspection: Ensure the solution is perfectly clear and free of turbidity.

Aliquot & Storage: Dispense into small aliquots (e.g., 20–50

L) to avoid freeze-thaw cycles.

Storage: -20°C (stable for 1 year) or -80°C (stable for 2 years).

Protocol 2: In Vitro Working Solutions (Cell Culture)
Objective: Dilute the Master Stock into culture media without precipitating the compound,

ensuring the final DMSO concentration is < 0.5% (toxic threshold for most cells).

Workflow:

Thaw: Thaw a Master Stock aliquot (e.g., 10 mM) at Room Temperature (RT). Vortex to

ensure homogeneity.[5]

Intermediate Dilution (Optional but Recommended):

Prepare a 100x or 1000x intermediate stock in sterile PBS or Media immediately before

use.

Note: If the compound precipitates in PBS at this step (cloudiness), skip this and dilute

directly into the final media volume with rapid mixing.

Direct Dilution Method (Preferred):

To achieve a final assay concentration of 10 nM:

Dilute the 10 mM stock 1:1000 in DMSO to get 10

M.

Add 1

L of the 10

M solution per 1 mL of Cell Culture Media.
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Final DMSO: 0.1% (Safe).

Mixing: Invert the tube/plate immediately after addition.

Protocol 3: In Vivo Formulation (Animal Studies)
Objective: Formulate a stable vehicle for IP or Oral administration (e.g., 5 mg/kg). Aqueous

solubility is poor; a co-solvent system is mandatory.

Validated Formulation (Clear Solution):

10% DMSO[6][4][7]

40% PEG-300[7]

5% Tween-80[7]

45% Saline[7]

Step-by-Step Preparation (Order is Critical):

Step A: Dissolve the required amount of compound in 100% DMSO (10% of final volume).

Vortex until clear.

Step B: Add PEG-300 (40% of final volume) to the DMSO solution. Vortex.

Step C: Add Tween-80 (5% of final volume). Vortex.

Step D: Slowly add Saline (45% of final volume) while vortexing.

Warning: Adding Saline too fast may cause "crashing out". If precipitation occurs, sonicate

until clear.[4]

Mechanism of Action & Pathway Visualization[2]
(E/Z)-GSK-3β Inhibitor 1 functions by inhibiting the kinase activity of GSK-3β.[8][3] In the

canonical Wnt signaling pathway, active GSK-3β phosphorylates
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-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β
stabilizes

-catenin, allowing it to translocate to the nucleus and drive gene transcription [2].
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Figure 1: Mechanism of Action. The inhibitor blocks GSK-3β, preventing

-catenin degradation and activating Wnt signaling.

Experimental Workflow Diagram
The following decision tree guides the researcher through the solubilization process based on

the intended application.
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Figure 2: Solubilization Workflow. Follow the path corresponding to your experimental setup to

ensure stability.

Troubleshooting & FAQ
Q: My stock solution has turned cloudy after thawing.

Cause: Moisture absorption or incomplete thawing.

Fix: Warm the vial to 37°C for 5 minutes and vortex. If cloudiness persists, the compound

may have degraded or precipitated irreversibly; verify concentration via HPLC.

Q: Can I use aqueous stock solutions?

Answer: No. The compound is practically insoluble in water. Always use DMSO for the

primary stock.

Q: What is the stability in cell culture media?

Answer: Once diluted into media (e.g., 10 nM), the compound is generally stable for 24–48

hours. For longer treatments, replenish media with fresh inhibitor every 48 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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